molecular formula C9H14N2O4 B1419861 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid CAS No. 1086380-62-2

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1419861
CAS RN: 1086380-62-2
M. Wt: 214.22 g/mol
InChI Key: IYEVGQJIUJEABU-UHFFFAOYSA-N
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Description

“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-62-2. It has a molecular weight of 214.22 and its linear formula is C9 H14 N2 O4 .


Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid”, can be prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown to possess analgesic and antihypoxic effects of varying strength .


Physical And Chemical Properties Analysis

The molecular weight of “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is 214.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

Analgesic Effects

“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” has been studied for its potential analgesic properties. Research indicates that compounds in this category can possess varying strengths of analgesic effects, which could be beneficial in developing new pain management therapies .

Antihypoxic Activity

These compounds have also shown promise in increasing the lifespan and number of surviving animals under different hypoxic states, such as normobaric and hemic conditions. This suggests potential applications in medical treatments for conditions associated with low oxygen levels .

Synthesis of Pyrrolidine Derivatives

The compound can be used in the synthesis of pyrrolidine derivatives, which are valuable in pharmaceutical research and development. These derivatives have been synthesized via cyclization of 2-methylenesuccinic acid with various amines .

Enantioselective Synthesis

The compound may play a role in the enantioselective synthesis of pyrrolidine-3-carboxylic acids, which is important for creating drugs with specific desired effects based on their chirality .

properties

IUPAC Name

1-morpholin-4-yl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c12-8-5-7(9(13)14)6-11(8)10-1-3-15-4-2-10/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEVGQJIUJEABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670409
Record name 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1086380-62-2
Record name 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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